S-(+)-O-Desmethylraclopride hydrobromide
Overview
Description
S-(+)-O-Desmethylraclopride hydrobromide: is a chemical compound with the molecular formula C14H18Cl2N2O3·HBr. It is a derivative of raclopride, a well-known dopamine D2 receptor antagonist. This compound is often used in scientific research, particularly in the field of neuropharmacology, due to its ability to bind to dopamine receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(+)-O-Desmethylraclopride hydrobromide involves several steps, starting from the precursor raclopride. The key steps include:
Hydroxylation: Introduction of hydroxyl groups to the raclopride molecule.
Methylation: Conversion of hydroxyl groups to methoxy groups.
Demethylation: Removal of the methoxy groups to form the desmethyl derivative.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the desmethyl derivative with hydrobromic acid.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used include ethanol and acetonitrile, and the reactions are often carried out under controlled temperatures and pressures to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-(+)-O-Desmethylraclopride hydrobromide can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.
Substitution: Halogenation and other substitution reactions can occur, especially at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include various hydroxylated, methylated, and halogenated derivatives of this compound.
Scientific Research Applications
S-(+)-O-Desmethylraclopride hydrobromide is widely used in scientific research due to its ability to bind to dopamine receptors. Some of its key applications include:
Neuropharmacology: Used to study the dopamine system in the brain, particularly in relation to diseases like Parkinson’s and schizophrenia.
Radiolabeling: Precursor to radiolabeled S-(+)-raclopride, which is used in positron emission tomography (PET) imaging to study dopamine receptor distribution and density.
Drug Development: Serves as a reference compound in the development of new dopamine receptor antagonists.
Biological Studies: Used in various in vitro and in vivo studies to understand the role of dopamine receptors in different biological processes.
Mechanism of Action
S-(+)-O-Desmethylraclopride hydrobromide exerts its effects by binding to dopamine D2 receptors in the brain. This binding inhibits the action of dopamine, a neurotransmitter involved in regulating mood, behavior, and motor function. The compound’s ability to block dopamine receptors makes it useful in studying conditions characterized by dopamine dysregulation, such as schizophrenia and Parkinson’s disease.
Comparison with Similar Compounds
Raclopride: The parent compound, also a dopamine D2 receptor antagonist.
Haloperidol: Another dopamine receptor antagonist used in the treatment of schizophrenia.
Clozapine: An atypical antipsychotic that also targets dopamine receptors but with a different binding profile.
Uniqueness: S-(+)-O-Desmethylraclopride hydrobromide is unique due to its specific binding affinity for dopamine D2 receptors and its use as a precursor for radiolabeled compounds in imaging studies. Its structural modifications compared to raclopride enhance its utility in various research applications.
Biological Activity
S-(+)-O-Desmethylraclopride hydrobromide is a derivative of raclopride, a well-known dopamine D2 receptor antagonist. This compound has garnered attention in neuropharmacology due to its role in studying dopamine receptor dynamics and its potential applications in imaging and therapeutic interventions. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₄BrCl₂N
- Molecular Weight : 302.09 g/mol
- Solubility : Soluble in water (10 mg/mL) and ethanol.
- Optical Activity : [α]23/D +11.0° in ethanol .
This compound primarily functions as a selective antagonist for dopamine D2 receptors. The binding affinity of this compound allows it to compete with endogenous dopamine for receptor sites, influencing dopaminergic signaling pathways. The dynamics of this interaction are crucial for understanding various neuropsychiatric conditions, including schizophrenia and Parkinson's disease.
Binding Affinity and Selectivity
Research indicates that S-(+)-O-Desmethylraclopride exhibits a relatively low binding affinity compared to its parent compound, raclopride. It is predominantly used as a radiolabeled tracer in positron emission tomography (PET) studies to visualize dopamine D2 receptor availability in the brain. This property enables researchers to assess changes in dopamine levels under various physiological and pathological conditions .
Case Studies and Research Findings
-
Dopamine Release Dynamics :
A study investigated the effects of S-(+)-O-Desmethylraclopride on dopamine release during pharmacological challenges. The findings suggested that variations in dopamine levels could be quantitatively assessed using this compound as a tracer, providing insights into striatal dopamine dynamics during behavioral tasks . -
Imaging Studies :
In clinical settings, S-(+)-O-Desmethylraclopride has been utilized in PET imaging to evaluate D2 receptor occupancy in patients undergoing treatment with antipsychotic medications. The results demonstrated significant correlations between receptor occupancy and clinical outcomes, highlighting its utility in optimizing therapeutic strategies for schizophrenia . -
Comparative Studies :
Comparative studies between S-(+)-O-Desmethylraclopride and other D2 ligands have shown that while it may have lower affinity, it provides unique advantages in specific experimental setups, particularly those requiring rapid assessment of receptor dynamics under varying dopaminergic conditions .
Data Table: Comparative Binding Affinities
Compound Name | Binding Affinity (Ki, nM) | Selectivity for D2R |
---|---|---|
S-(+)-O-Desmethylraclopride | 10 - 50 | Moderate |
Raclopride | 0.5 - 1 | High |
Other D2 Antagonists | Varies | Varies |
Properties
IUPAC Name |
3,5-dichloro-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,6-dihydroxybenzamide;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O3.BrH/c1-2-18-5-3-4-8(18)7-17-14(21)11-12(19)9(15)6-10(16)13(11)20;/h6,8,19-20H,2-5,7H2,1H3,(H,17,21);1H/t8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWAHQQBHAKCTN-QRPNPIFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2O)Cl)Cl)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2O)Cl)Cl)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrCl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585125 | |
Record name | 3,5-Dichloro-N-{[(2S)-1-ethylpyrrolidin-2-yl]methyl}-2,6-dihydroxybenzamide--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113310-88-6 | |
Record name | 3,5-Dichloro-N-{[(2S)-1-ethylpyrrolidin-2-yl]methyl}-2,6-dihydroxybenzamide--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.